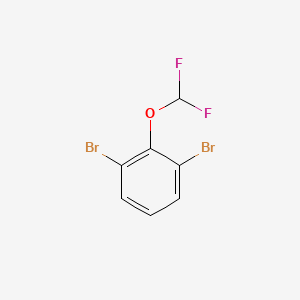

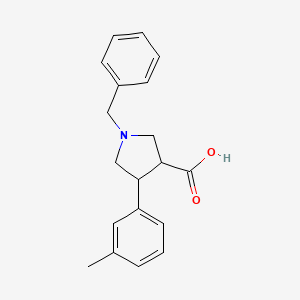

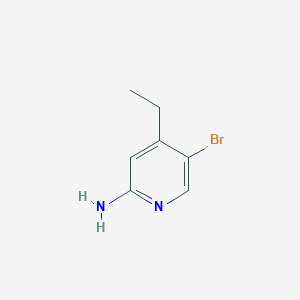

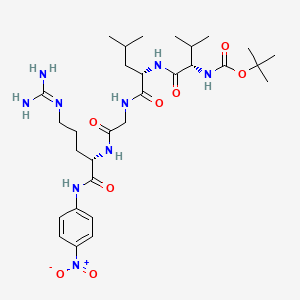

![molecular formula C9H10BrN3 B1374368 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1380331-40-7](/img/structure/B1374368.png)

7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine

Übersicht

Beschreibung

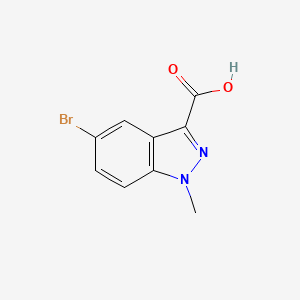

7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that contains both nitrogen and bromine atoms . It is commonly used in medicinal chemistry and pharmaceutical research as it possesses potential biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This tandem reaction can be carried out under microwave conditions, demonstrating a broad substrate scope and good functional group tolerance .Molecular Structure Analysis

The molecular structure of 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is represented by the InChI code1S/C9H10BrN3/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,1-2H3 . The molecular weight of this compound is 240.1 . Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyridines are diverse. For instance, a biologically important 1,2,4-triazolo[1,5-a]pyridines were synthesized from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point and NMR spectra can be found in the literature .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

- Antioxidant Activity and Synthesis : A study focused on synthesizing [1,2,4]triazolo[1,5-a]pyridine derivatives and examining their antioxidant properties. It was found that compounds with bromine atoms in specific positions of the pyridinotriazole heterosystem, like 7-bromo-[1,2,4]triazolo[1,5-a]pyridine, demonstrated significant antioxidant activity. This research indicates that such compounds could be potential antioxidants in future applications (Smolsky et al., 2022).

Chemical Synthesis and Structural Analysis

- Efficient Synthesis Techniques : Another research focused on the synthesis of triazolopyridines, including bromo-triazolo[1,2,4]pyridines, through oxidative cyclization. The study also provided insights into the X-ray structure of these compounds, which is crucial for understanding their chemical properties and potential applications in various fields (El-Kurdi et al., 2021).

Agricultural Applications

- Herbicidal Activity : Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, including bromo-substituted derivatives, have been shown to possess excellent herbicidal activity. This suggests their potential use in agricultural practices for controlling a broad spectrum of vegetation (Moran, 2003).

Synthetic Intermediates

- Versatility in Chemical Reactions : The presence of bromine in [1,2,4]triazolo[1,2,4]pyridines makes them useful as synthetic intermediates. These compounds can undergo various chemical reactions, such as Kumada cross-couplings and Buchwald–Hartwig amination, showcasing their versatility as intermediates in organic synthesis (Tang et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It is known that triazolopyridines can react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .

Biochemical Pathways

It is known that the synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Pharmacokinetics

It is known that the compound is a solid at room temperature, which may impact its bioavailability .

Result of Action

The molecular and cellular effects of 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine’s action are currently unknown. As research progresses, more information about the compound’s effects at the molecular and cellular level will likely become available .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine. For instance, the compound’s reactivity may be affected by temperature, as triazolopyridines can be lithiated at 2408C by lithium diisopropylamide in ether .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-bromo-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAZTFDFZAAHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN2C=CC(=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737643 | |

| Record name | 7-Bromo-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine | |

CAS RN |

1380331-40-7 | |

| Record name | 7-Bromo-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromothieno[2,3-D]pyrimidin-4-amine](/img/structure/B1374291.png)

![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)

![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)

![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)